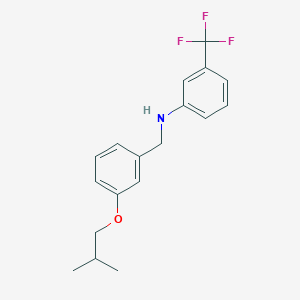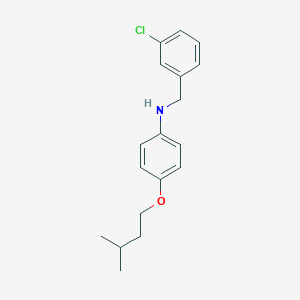
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the amino group, the chlorobenzyl group, and the isopentyloxy group. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
As an organic compound, “N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline” could participate in various chemical reactions. The amino group might undergo reactions such as acylation or alkylation. The phenyl ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline” would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
N-(2-Hydroxy-5-chlorobenzylidine)-anilines, a class of compounds related to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, have been studied for their antibacterial and antifungal properties. These compounds, including N-(2-hydroxy-5-chlorobenzyl)-anilines, exhibit a high degree of in vitro activity against bacterial and fungal infections (Reisner & Borick, 1955).
Effects on Mesomorphic Properties
Research on derivatives of N-[4-(4-substituted benzoyloxy)benzylidene]anilines, which includes molecules structurally similar to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, demonstrates the impact of chloro and methyl substitution on mesomorphic properties. These effects are significant in the study of liquid crystals and related materials (Hasegawa et al., 1989).
Nonlinear Optical Properties
The compound 4-methyl N-(4-chlorobenzylidene)aniline, similar to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, has been investigated for its potential in photonic applications due to its nonlinear optical properties. This research is crucial for the development of new materials in the field of photonics and optoelectronics (Ramnivasmirtha et al., 2020).
Synthesis and Supramolecular Behavior
Studies on 4-(n-Octyloxy)aniline, a compound related to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, have focused on its synthesis and the resulting supramolecular behavior in dendritic melamines. These insights contribute to the understanding of molecular self-organization and self-assembly, important in material science (Morar et al., 2018).
Catalytic Amination
Research on palladium-catalyzed amination, which involves anilines and aniline derivatives, has implications for the synthesis of N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline. These reactions are key in the development of various organic compounds, including pharmaceuticals and natural products (Ruiz-Castillo & Buchwald, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(2)10-11-21-18-8-6-17(7-9-18)20-13-15-4-3-5-16(19)12-15/h3-9,12,14,20H,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFLDHFZRDKBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
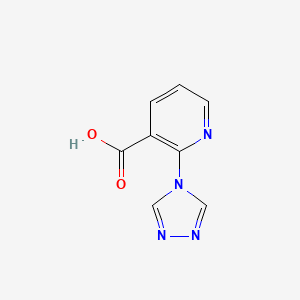
![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
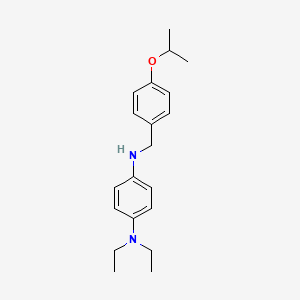
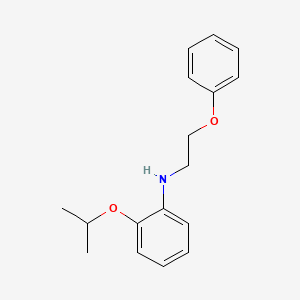

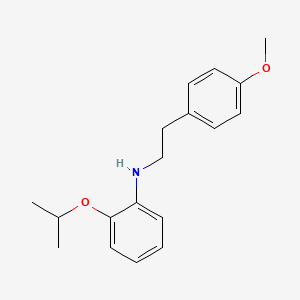
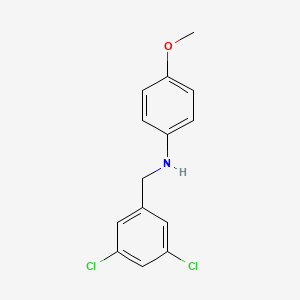

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)
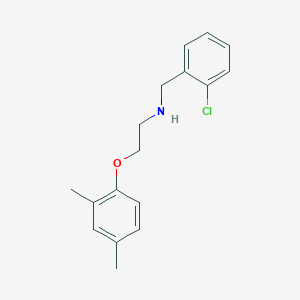
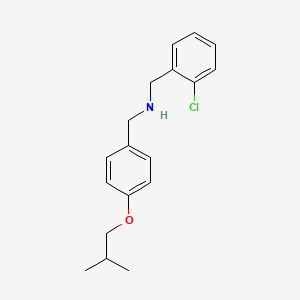
![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
